molecular formula C16H14N4O2 B2538181 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 1797757-35-7

1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2538181
CAS No.: 1797757-35-7
M. Wt: 294.314
InChI Key: AROUHPYSKNTRAZ-UHFFFAOYSA-N
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Description

The compound 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a hybrid heterocyclic molecule combining an azetidine ring, a 1,2,3-triazole core, and a furan-3-carbonyl substituent. Its structure features:

  • Azetidine moiety: A four-membered saturated nitrogen ring, known for enhancing metabolic stability and bioavailability in medicinal chemistry .
  • 1,2,3-Triazole core: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this motif is widely used as an amide bioisostere or linker in drug design .
  • Furan-3-carbonyl group: A planar, electron-rich aromatic system that may influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) and solubility .

While direct crystallographic or pharmacological data for this specific compound are absent in the provided evidence, its structural analogs and related derivatives have been extensively studied for applications in corrosion inhibition, metal coordination, and medicinal chemistry .

Properties

IUPAC Name

furan-3-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROUHPYSKNTRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure

The compound consists of a triazole ring, an azetidine moiety, and a furan-3-carbonyl group. This unique combination may contribute to its biological activities through various mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of triazoles can possess significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, related triazole derivatives exhibited significant cytotoxicity in HeLa cells through apoptosis induction .
    • Mechanistic studies suggest that these compounds may interfere with topoisomerase enzymes, which are critical for DNA replication and transcription in cancer cells .
  • Anti-inflammatory Properties :
    • Some studies have highlighted the anti-inflammatory potential of triazole derivatives. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes involved in microbial resistance or cancer cell proliferation.
  • Receptor Binding : The furan moiety may facilitate π–π interactions with aromatic amino acids in proteins, enhancing binding affinity to target receptors.

Case Studies

Several studies have focused on the biological activity of related compounds:

StudyCompound TestedBiological ActivityFindings
4-(Phenyl)-1H-1,2,3-triazole derivativesAntimicrobialEffective against S. aureus, MIC values < 0.01 μg/mL
Triazole derivativesAnticancerInduced apoptosis in HeLa cells; inhibited topoisomerase
Furan derivativesAnti-inflammatoryReduced cytokine levels in vitro

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Compounds containing triazole structures have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,2,3-triazoles can inhibit cell growth across various cancer cell lines. For example, studies have shown that certain triazole derivatives exhibit IC50 values ranging from 1.02 to 74.28 μM against multiple cancer types . The structural components of 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole may enhance its efficacy as an anticancer agent.
  • Antimicrobial Properties : The compound is also being investigated for its potential antimicrobial effects. Triazoles are known to exhibit activity against a range of pathogens, including bacteria and fungi . The incorporation of the furan and azetidine moieties may further augment this activity.
  • Drug Development : Given the structural diversity and biological significance of triazoles, this compound is being explored as a lead structure for new drug candidates. Its unique combination of functional groups may facilitate the development of novel therapeutics with improved efficacy and reduced side effects .

Material Science

  • Polymer Synthesis : The unique chemical structure allows for the use of this compound as a building block in polymer chemistry. Its ability to participate in various chemical reactions can lead to the development of new materials with specific properties tailored for industrial applications .
  • Coatings and Composites : The incorporation of triazole derivatives in coatings can enhance their durability and resistance to environmental degradation. This application is particularly relevant in industries where protective coatings are essential .

Case Studies

Several studies have highlighted the applications of triazole derivatives in various fields:

  • Anticancer Research : A study by Gholampour et al. synthesized new triazole hybrids that demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and HT-29 . These findings underscore the potential of triazole-containing compounds as effective anticancer agents.
  • Antimicrobial Evaluation : Research conducted on triazole derivatives has shown promising results in inhibiting microbial growth, suggesting their utility in developing new antibiotics . The specific activity of this compound against resistant strains could be a focal point for future studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Triazole Derivatives

Compound Name Substituent on Azetidine/Triazole Dihedral Angles (°) Crystal System/Packing Key Interactions Reference
1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole (Target) Furan-3-carbonyl Not reported Not reported Predicted: C–H···O, π–π stacking
1-[1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole 1-Methylimidazole sulfonyl Not reported Not reported Sulfonyl group enhances polarity
1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole 2-Iodophenyl 16.54 (triazole–phenyl) Monoclinic (C2/c) C–H···π, I···π halogen bonding
1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole Pyridine-3-yl-CO2CH2 83.84 (V-shaped) Not specified C–H···N, C–H···O hydrogen bonds

Key Observations :

  • Compared to iodophenyl-substituted triazoles , the furan substituent may reduce halogen bonding but increase π-stacking due to its aromaticity.
  • The V-shaped geometry observed in pyridine-substituted analogs suggests that the azetidine ring in the target compound could impose conformational rigidity, altering supramolecular packing.

Key Observations :

  • The target compound’s synthesis likely parallels methods for azetidine-triazole hybrids, involving CuAAC followed by acyl group introduction .
  • Its furan-3-carbonyl group may confer distinct electronic properties compared to thioether or alcohol substituents, affecting metal coordination or corrosion inhibition .

Pharmacological Potential

  • Baricitinib Analogs : The azetidine-triazole scaffold is critical in baricitinib, a JAK1/2 inhibitor . The furan substituent in the target compound could modulate selectivity or potency against kinase targets.
  • Antimicrobial Activity : Triazoles with electron-withdrawing groups (e.g., nitro, carbonyl) exhibit enhanced antimicrobial effects . The furan-3-carbonyl group may similarly improve bioactivity.

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